molecular formula C₃₁H₃₂N₈O₄S₃ B1154777 Di(2-Amino-4-thiazolyl)acetyl Mirabegron

Di(2-Amino-4-thiazolyl)acetyl Mirabegron

Cat. No.: B1154777
M. Wt: 676.83
Attention: For research use only. Not for human or veterinary use.
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Description

Di(2-Amino-4-thiazolyl)acetyl Mirabegron is a structurally modified derivative of Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder syndrome. This compound is classified as a related substance or impurity of Mirabegron, with critical importance in pharmaceutical quality control and regulatory compliance.

Properties

Molecular Formula

C₃₁H₃₂N₈O₄S₃

Molecular Weight

676.83

Synonyms

(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-(2-(2-aminothiazol-4-yl)acetamido)thiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide;  Mirabegron Impurity 3

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₃₁H₃₂N₈O₄S₃
  • Molecular Weight : 676.83 g/mol
  • CAS Number : 2762802-66-2
  • Structure: Features two 2-amino-4-thiazolyl acetyl groups attached to the Mirabegron backbone, distinguishing it from the parent drug and other impurities .

As an impurity, it is monitored during drug manufacturing to ensure product safety and efficacy. Its presence in trace amounts requires advanced analytical techniques for detection, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

Comparison with Similar Compounds

Structural Analogues and Impurities of Mirabegron

The table below compares Di(2-Amino-4-thiazolyl)acetyl Mirabegron with key Mirabegron-related impurities and metabolites:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Source/Reference
This compound C₃₁H₃₂N₈O₄S₃ 676.83 2762802-66-2 Two 2-amino-4-thiazolyl acetyl groups
N-(2-Amino-4-thiazolyl)acetyl Mirabegron C₂₆H₂₈N₆O₃S₂ 536.67 1684452-83-2 Single 2-amino-4-thiazolyl acetyl group
Mirabegron M12 (YM-538858) C₂₈H₃₀N₄O₁₀S 614.63 1365244-66-1 Glucuronide metabolite with carbamate linkage
Mirabegron N-Carbamoylglucuronide C₂₈H₃₂N₄O₁₀S 616.64 1365244-67-2 Carbamoyl-glucuronide conjugate
Mirabegron Nitroso Derivative C₂₂H₂₄ClN₅O₃S 481.98 Not Available N-nitroso modification of the secondary amine

Key Observations :

Structural Complexity: this compound has the highest molecular weight among Mirabegron impurities due to its dual thiazolyl acetyl groups, which may influence its pharmacokinetic properties compared to mono-substituted analogues like N-(2-Amino-4-thiazolyl)acetyl Mirabegron .

Metabolic Pathways: Metabolites such as Mirabegron M12 and N-Carbamoylglucuronide undergo glucuronidation, a common Phase II metabolic process, whereas this compound is likely a synthetic byproduct rather than a metabolite .

Comparison with Structurally Related Non-Mirabegron Compounds

Compounds containing the 2-amino-4-thiazolyl moiety are prevalent in antibiotics (e.g., cephalosporins) and other therapeutics. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight CAS Number Therapeutic Class Key Differences
Cefdinir C₁₄H₁₃N₅O₅S₂ 395.41 91832-40-5 Third-generation cephalosporin Contains a β-lactam ring; used as an antibiotic
Cefepime Related Compound A C₁₉H₂₅ClN₆O₅S₂ 571.50 Not Available Fourth-generation cephalosporin Bicyclic structure with pyrrolidinium group
Flavoxate Related Compound A C₁₇H₁₂O₄ 280.27 Not Available Urinary antispasmodic Flavone backbone; lacks thiazolyl groups

Critical Insights :

  • Functional Role: While this compound and cephalosporins share the 2-amino-4-thiazolyl group, the latter’s β-lactam ring is critical for antibacterial activity, unlike Mirabegron’s β3-adrenergic receptor targeting .
  • Synthetic Challenges: The synthesis of this compound requires precise control to avoid over-acetylation, whereas cephalosporins involve complex bicyclic formations .

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